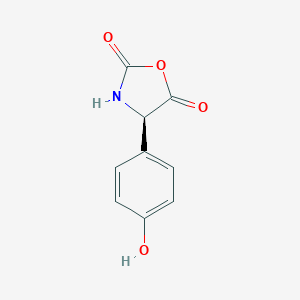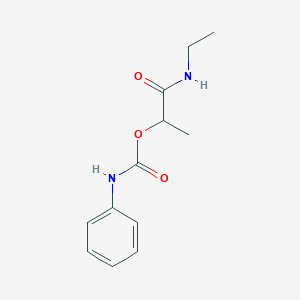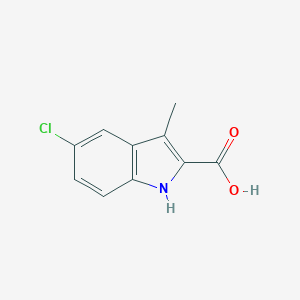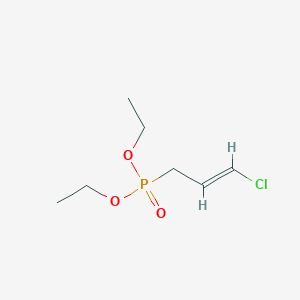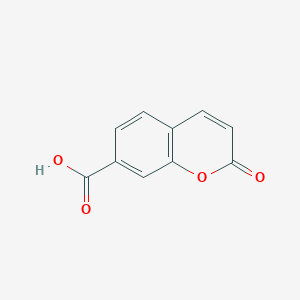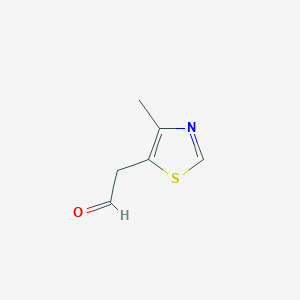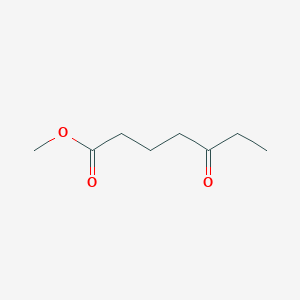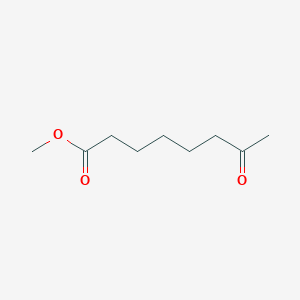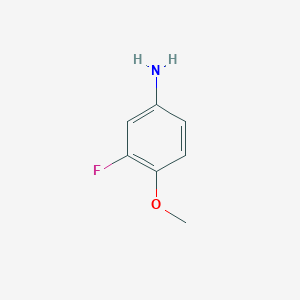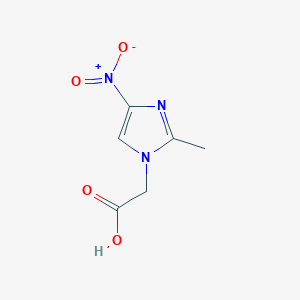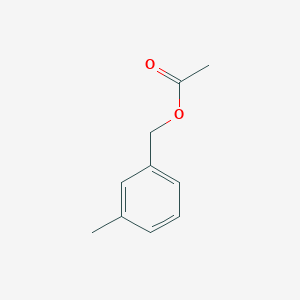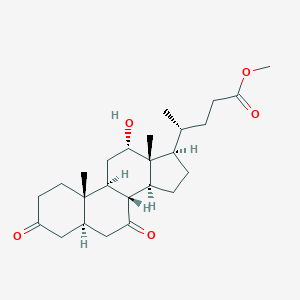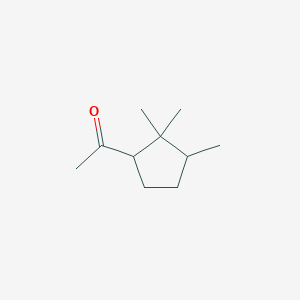
1-(2,2,3-Trimethylcyclopentyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2,3-Trimethylcyclopentyl)ethanone, also known as muscone, is a naturally occurring compound found in the musk gland of musk deer. It has a strong, musky odor and is widely used in the fragrance industry for its unique scent. In recent years, there has been growing interest in the scientific research and potential applications of muscone.
作用机制
The mechanism of action of 1-(2,2,3-Trimethylcyclopentyl)ethanone is not fully understood, but it is thought to act on a variety of molecular targets in the body. Muscone has been shown to interact with enzymes, receptors, and signaling pathways involved in a range of physiological processes.
生化和生理效应
Muscone has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(2,2,3-Trimethylcyclopentyl)ethanone has been shown to have anti-inflammatory and antioxidant effects, as well as antimicrobial and antitumor properties. Muscone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
Muscone has several advantages for use in laboratory experiments, including its unique scent and its ability to interact with a variety of molecular targets in the body. However, there are also limitations to its use, including its high cost and limited availability.
未来方向
There are many potential future directions for research on 1-(2,2,3-Trimethylcyclopentyl)ethanone. One area of interest is in the development of new pharmaceuticals based on 1-(2,2,3-Trimethylcyclopentyl)ethanone's biological activities. Another area of research is in the development of new fragrances and perfumes based on 1-(2,2,3-Trimethylcyclopentyl)ethanone's unique scent. Additionally, researchers are exploring the potential use of 1-(2,2,3-Trimethylcyclopentyl)ethanone in other fields, such as agriculture and food science.
合成方法
Muscone can be synthesized through a variety of methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of chemical reactions to create 1-(2,2,3-Trimethylcyclopentyl)ethanone from precursor compounds. Biotransformation involves the use of microorganisms to convert precursor compounds into 1-(2,2,3-Trimethylcyclopentyl)ethanone.
科学研究应用
Muscone has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of research is in the development of new fragrances and perfumes. Muscone is a key ingredient in many high-end fragrances and its unique scent has made it a popular choice for perfumers.
Another area of research is in the development of new pharmaceuticals. Muscone has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Researchers are exploring the potential use of 1-(2,2,3-Trimethylcyclopentyl)ethanone in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
属性
CAS 编号 |
17983-22-1 |
|---|---|
产品名称 |
1-(2,2,3-Trimethylcyclopentyl)ethanone |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
1-(2,2,3-trimethylcyclopentyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-7-5-6-9(8(2)11)10(7,3)4/h7,9H,5-6H2,1-4H3 |
InChI 键 |
RCFONYWGTLQPJF-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1(C)C)C(=O)C |
规范 SMILES |
CC1CCC(C1(C)C)C(=O)C |
同义词 |
Methyl(2,2,3-trimethylcyclopentyl) ketone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



